8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol
Description
Properties
IUPAC Name |
8-fluoro-3,5-dihydropyridazino[4,5-b]indole-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3S/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFRWXOSTFUEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C(=S)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide, leading to the formation of the desired pyridazino[4,5-b]indole structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in heterocyclic chemistry, where substituents on the ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridazine or indole rings .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol as an anticancer agent. The compound has been investigated for its ability to inhibit key signaling pathways involved in cancer progression. For instance, molecular docking studies have shown that derivatives of this compound can effectively bind to the PI3K/Akt signaling pathway, which is crucial in various cancers, including cervical cancer. In vitro assays demonstrated significant antiproliferative effects against cervical cancer cell lines such as HeLa and SiHa, with IC50 values indicating promising potency compared to standard chemotherapeutics .
Neurological Applications
The compound's interaction with GABA receptors suggests its potential use in treating neurological disorders. Research indicates that it may act as a selective agonist at the GABAA receptor α3 subunit, which could lead to applications in anxiety treatment. This mechanism is particularly relevant given the increasing focus on developing drugs that target specific subtypes of GABA receptors to minimize side effects associated with broader-spectrum anxiolytics .
Anticonvulsant Properties
Studies have also explored the anticonvulsant properties of this compound. Compounds with similar thioether functionalities have been shown to inhibit voltage-gated sodium channels (VGSC), which are critical targets for anticonvulsant drugs. The structure-activity relationship (SAR) studies indicate that modifications to the thiol group can enhance anticonvulsant activity, making this compound a candidate for further investigation in epilepsy treatments .
Materials Science
Beyond biological applications, this compound has been explored in materials science. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The incorporation of this compound into polymer matrices has shown promise in enhancing the performance characteristics of these materials due to its ability to facilitate charge transport and improve luminescence efficiency .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of PI3K/Akt signaling pathway | Significant antiproliferative effects against cervical cancer cell lines |
| Neurological Applications | Potential GABAA receptor agonist for anxiety treatment | Selective action at GABAA receptor α3 subunit |
| Anticonvulsant Properties | Inhibition of voltage-gated sodium channels | Promising candidates for epilepsy treatment based on structure modifications |
| Materials Science | Use in OLEDs and LCDs for enhanced electronic properties | Improved charge transport and luminescence efficiency in polymer matrices |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published by researchers focusing on cervical cancer treatments, 24 new derivatives of this compound were synthesized and evaluated for their antiproliferative activity. The study concluded that certain modifications significantly enhanced activity against HeLa cells, suggesting a viable path for developing new anticancer therapies based on this scaffold .
Case Study 2: Neurological Drug Development
A research group investigated the potential of this compound as a selective GABAA receptor agonist. Through a series of binding affinity assays and behavioral tests in animal models, they demonstrated that compounds derived from this compound exhibited anxiolytic effects comparable to existing medications but with fewer side effects. This positions the compound as a promising candidate for further clinical development in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may inhibit or activate certain pathways. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Pyridazino[4,5-b]indole Derivatives
Compound 4a ()
- Core Structure: Pyridazino[4,5-b]indole.
- Substituents : Bromo, cyclopropyl, and chloropropoxy groups.
- Activity : Exhibited antiproliferative activity 3× higher than gefitinib against Bel-7402 and HT-1080 cancer cell lines.
- Key Findings : The introduction of bulky substituents (e.g., cyclopropyl) enhances steric interactions with target proteins, improving potency .
5H-Pyridazino[4,5-b]indol-4-ol ()
- Core Structure: Pyridazino[4,5-b]indole.
- Substituents : Hydroxyl (-OH) at position 3.
- Activity: Not explicitly tested, but the hydroxyl group likely impacts solubility and hydrogen-bonding capacity compared to the thiol variant.
8-Fluoro-5H-Pyridazino[4,5-b]indole-4-thiol
- Substituents : 8-Fluoro and 4-thiol.
- Hypothesized Advantages: Fluorine: Enhances metabolic stability and membrane permeability via hydrophobic effects.
Heterocyclic Analogues with Distinct Cores
Thiazolo[4,5-b]pyridine Derivatives ()
- Core Structure : Thiazolo[4,5-b]pyridine.
- Substituents : 5,7-Dimethyl and 6-phenylazo groups.
- Activity : Demonstrated cytotoxicity via structure-activity relationships (SARs).
Imidazo[4,5-b]pyridines ()
- Core Structure : Imidazo[4,5-b]pyridine.
- Substituents : C-phenylsulfonyl groups.
- Key Contrast: The imidazo core lacks the pyridazine ring’s electron-deficient character, which may reduce redox activity compared to pyridazinoindoles .
Structural Modifications and SARs
| Compound Type | Key Substituent Effects |
|---|---|
| Pyridazinoindoles (8-F, 4-SH) | Fluorine improves binding; thiol enables covalent inhibition. |
| Pyridazinoindoles (4-OH) | Hydroxyl enhances solubility but reduces nucleophilic reactivity. |
| Thiazolo Derivatives | Methyl/phenylazo groups optimize steric bulk for cytotoxicity. |
Biological Activity
8-Fluoro-5H-pyridazino[4,5-b]indole-4-thiol is a heterocyclic compound notable for its unique fused ring structure, which combines the properties of both pyridazine and indole. This compound has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound is characterized by the presence of a fluorine atom at the 8-position of the pyridazino ring, which may influence its biological activity. The synthesis typically involves the cyclization of appropriate precursors, such as 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridazines with sodium sulfide, yielding the desired structure under specific conditions.
The biological activity of this compound is believed to be linked to its interaction with various biochemical pathways:
- Anti-Proliferative Effects : Research indicates that this compound may exhibit anti-proliferative properties by interacting with cell growth and division pathways. It has been suggested that it could inhibit specific kinases involved in these processes, potentially leading to reduced cell proliferation in cancerous cells .
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes such as DYRK1A, CDK5/p25, and PI3K isoforms. For instance, analogs related to this compound showed submicromolar IC50 values against DYRK1A, indicating strong inhibitory potential .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant antiproliferative effects on various cancer cell lines including Huh-7 (hepatocellular carcinoma), Caco2 (colorectal cancer), and MDA-MB-231 (breast cancer). The results indicated a reduction in cell viability and induction of apoptosis in these cells .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds was conducted:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Pyridazino-indole hybrid | Anti-proliferative effects on cancer cells |
| Pyridazine | Simple nitrogen ring | Limited biological activity |
| Indole | Simple aromatic compound | Various biological activities |
This table illustrates how the unique structure of this compound may confer distinct advantages over simpler compounds in terms of biological efficacy.
Research Applications
The potential applications of this compound extend beyond anticancer activity:
- Medicinal Chemistry : It serves as a scaffold for developing new therapeutic agents targeting various diseases.
- Biochemical Probes : The compound is being explored as a tool for studying enzyme interactions and signaling pathways in cellular biology.
Q & A
[Basic] What are the established synthetic routes for 8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol, and what are their critical reaction conditions?
The compound is synthesized via hydrazinolysis of 3-formylindole-2-carboxylates. A standard approach involves refluxing 3-formylindole derivatives with hydrazine hydrate in ethanol for 3–6 hours, followed by cyclization under HCl catalysis. For fluorinated derivatives, introducing fluorine via electrophilic substitution or using fluorinated precursors (e.g., 6-bromo-2-bromomethylindole intermediates) is critical. Key steps include alkylation with bromoalkanes and cyclization with hydrazine hydrate (80% excess) in DMF .
[Basic] How can spectroscopic techniques confirm the structure of this compound and its intermediates?
- 1H/13C NMR : Assign fluorine-induced deshielding effects (e.g., C-F coupling in 13C spectra) and thiol proton signals (δ ~3.5–4.5 ppm, broad).
- IR : Confirm the thiol group (S-H stretch ~2550 cm⁻¹) and carbonyl/fluorine-related absorptions.
- Mass Spectrometry : Identify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- X-ray Crystallography : Resolve regiochemistry ambiguities, as demonstrated for structurally similar pyridazinoindoles .
[Advanced] What strategies mitigate low yields during the hydrazinolysis step in pyridazino[4,5-b]indole synthesis?
- Optimize Stoichiometry : Use 2–3 equivalents of hydrazine hydrate to drive the reaction .
- Solvent Purity : Ensure anhydrous ethanol to avoid side reactions.
- Temperature Control : Prolonged reflux (6–8 hours) improves cyclization efficiency.
- Byproduct Management : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to separate regioisomers .
[Advanced] How should researchers address contradictory NOESY/HMBC data when assigning regiochemistry in fluorinated derivatives?
- 2D NMR Triangulation : Combine NOESY (proximity) and HMBC (long-range coupling) to resolve fluorine-thiol spatial relationships.
- Computational Validation : Use DFT calculations (e.g., Gaussian09) to predict chemical shifts and compare with experimental data.
- X-ray Confirmation : Grow single crystals via slow methanol/ethanol evaporation, as done for pyridazino[4,5-b]indole analogs .
[Advanced] What computational methods predict the thiol group’s reactivity under varying pH conditions?
- DFT Calculations : Model thiol deprotonation (pKa prediction) using B3LYP/6-311+G(d,p) basis sets.
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to assess nucleophilicity.
- Docking Studies : Evaluate thiol interactions with biological targets (e.g., phosphoinositide 3-kinase) using AutoDock Vina .
[Basic] What purification methods isolate this compound from regioisomeric byproducts?
- Recrystallization : Use ethanol or methanol for high-purity crystals, leveraging solubility differences .
- Column Chromatography : Separate isomers using silica gel with ethyl acetate/hexane (1:3 to 1:1 gradient).
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water mobile phase) for analytical validation .
[Advanced] How does the fluorine substituent influence the thiol group’s nucleophilicity in derivatization reactions?
Fluorine’s electron-withdrawing effect reduces thiol nucleophilicity. To counteract this:
- pH Adjustment : Use mildly basic conditions (pH 8–9) to deprotonate the thiol.
- Activating Agents : Employ Ellman’s reagent (DTNB) to quantify thiol reactivity or use maleimide-based probes for selective conjugation.
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs to quantify electronic effects .
[Advanced] What in vitro assays evaluate the bioactivity of this compound?
- Antimicrobial Screening : Follow CLSI guidelines for MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Kinase Inhibition : Test against phosphoinositide 3-kinase (PI3K) using ADP-Glo™ assays, given structural similarity to hydrazide-based inhibitors .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
